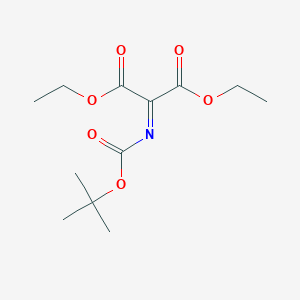
2-Iminopropan-1,3-dioic acid, N-bOC-, diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Iminopropan-1,3-dioic acid, N-bOC-, diethyl ester is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an imino group and ester functionalities. It is often used as an intermediate in organic synthesis and has applications in medicinal chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iminopropan-1,3-dioic acid, N-bOC-, diethyl ester typically involves the protection of amine groups using tert-butoxycarbonyl (Boc) groups. One common method includes the reaction of 2-Iminopropan-1,3-dioic acid with diethyl carbonate in the presence of a base such as sodium hydride. The reaction is carried out under mild conditions, often at room temperature, to yield the desired diethyl ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is achieved through techniques like recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Iminopropan-1,3-dioic acid, N-bOC-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester groups under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include amines, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-Iminopropan-1,3-dioic acid, N-bOC-, diethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It serves as a precursor in the development of pharmaceuticals, particularly in the synthesis of drugs targeting specific enzymes and receptors.
Industry: The compound is utilized in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 2-Iminopropan-1,3-dioic acid, N-bOC-, diethyl ester involves its interaction with various molecular targets. The imino group can form hydrogen bonds and interact with active sites of enzymes, influencing their activity. The ester groups can undergo hydrolysis, releasing active intermediates that participate in further biochemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Iminopropan-1,3-dioic acid, N-bOC-, dimethyl ester
- 2-Iminopropan-1,3-dioic acid, N-bOC-, dibutyl ester
Uniqueness
2-Iminopropan-1,3-dioic acid, N-bOC-, diethyl ester is unique due to its specific ester groups, which confer distinct reactivity and solubility properties. Compared to its dimethyl and dibutyl counterparts, the diethyl ester variant offers a balance between reactivity and stability, making it suitable for a broader range of applications.
Eigenschaften
CAS-Nummer |
408346-61-2 |
|---|---|
Molekularformel |
C12H19NO6 |
Molekulargewicht |
273.28 g/mol |
IUPAC-Name |
diethyl 2-[(2-methylpropan-2-yl)oxycarbonylimino]propanedioate |
InChI |
InChI=1S/C12H19NO6/c1-6-17-9(14)8(10(15)18-7-2)13-11(16)19-12(3,4)5/h6-7H2,1-5H3 |
InChI-Schlüssel |
UYCBWYQDTZWYNX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=NC(=O)OC(C)(C)C)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,1,2,2,3,3,4,4,4-Nonafluoro-N-[2-methyl-1-(pyrrolidin-1-yl)propylidene]butane-1-sulfonamide](/img/structure/B14255836.png)
![2-bromo-N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxopropan-2-yl}-N-(4-methoxyphenyl)benzamide](/img/structure/B14255843.png)

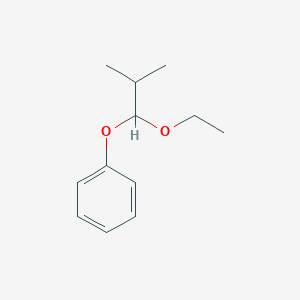

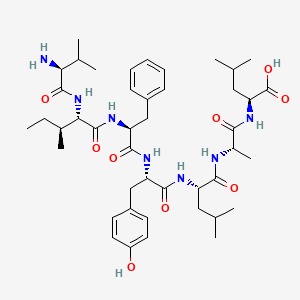
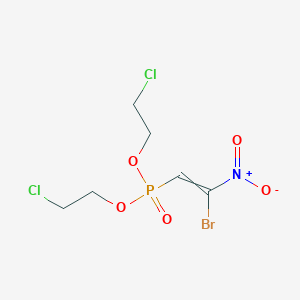

![4-[(1,2-Dichloroethenyl)oxy]but-1-yne](/img/structure/B14255869.png)
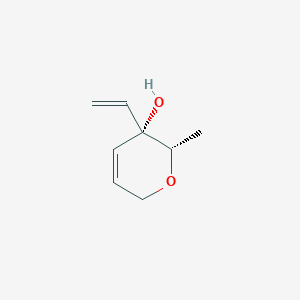
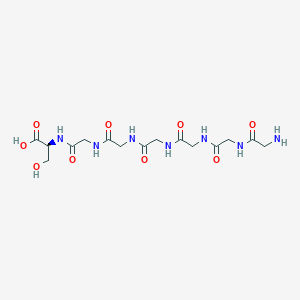
![1-[2-(4-Nitrophenyl)ethenyl]azulene](/img/structure/B14255883.png)

